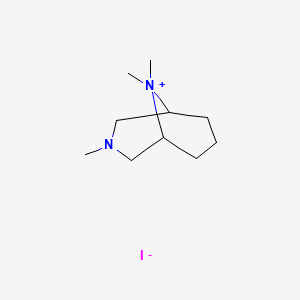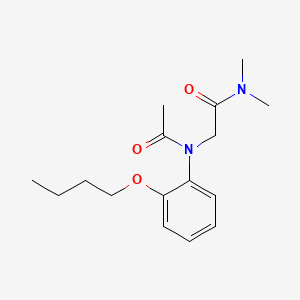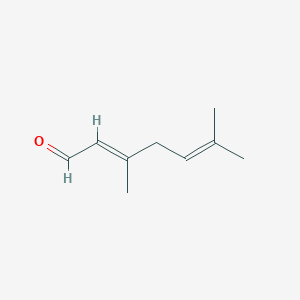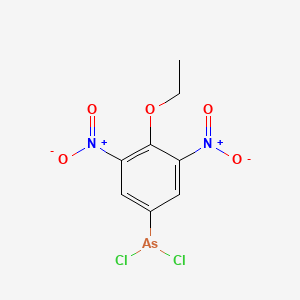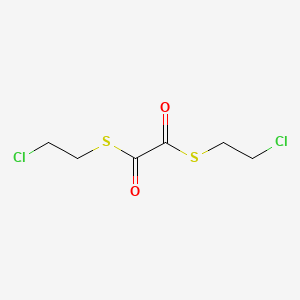
s1,s2-Bis(2-chloroethyl) ethanebis(thioate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
s1,s2-Bis(2-chloroethyl) ethanebis(thioate): is a chemical compound with the molecular formula C6H8Cl2O2S2. It is known for its unique structure, which includes two chloroethyl groups attached to an ethanebis(thioate) backbone.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of s1,s2-Bis(2-chloroethyl) ethanebis(thioate) typically involves the reaction of ethanebis(thioate) with 2-chloroethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of s1,s2-Bis(2-chloroethyl) ethanebis(thioate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize impurities .
化学反応の分析
Types of Reactions: s1,s2-Bis(2-chloroethyl) ethanebis(thioate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
s1,s2-Bis(2-chloroethyl) ethanebis(thioate) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce chloroethyl groups into molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of s1,s2-Bis(2-chloroethyl) ethanebis(thioate) involves its interaction with nucleophilic sites in biomolecules. The chloroethyl groups can form covalent bonds with nucleophiles, leading to the modification of proteins, DNA, and other cellular components. This interaction can result in various biological effects, including cytotoxicity and inhibition of cellular processes .
類似化合物との比較
- s1,s2-Bis(2-chloroethyl) ethanebis(thioate)
- s1,s2-Bis(2-chloroethyl) ethanebis(selenoate)
- s1,s2-Bis(2-chloroethyl) ethanebis(telluroate)
Comparison: s1,s2-Bis(2-chloroethyl) ethanebis(thioate) is unique due to its sulfur-containing backbone, which imparts distinct chemical and biological properties. Compared to its selenoate and telluroate analogs, the thioate compound exhibits different reactivity and stability profiles. The sulfur atom in the thioate compound can participate in various chemical reactions, making it a versatile reagent in organic synthesis .
特性
CAS番号 |
7250-47-7 |
|---|---|
分子式 |
C6H8Cl2O2S2 |
分子量 |
247.2 g/mol |
IUPAC名 |
1-S,2-S-bis(2-chloroethyl) ethanebis(thioate) |
InChI |
InChI=1S/C6H8Cl2O2S2/c7-1-3-11-5(9)6(10)12-4-2-8/h1-4H2 |
InChIキー |
ZAPWXIJHPAXEQP-UHFFFAOYSA-N |
正規SMILES |
C(CCl)SC(=O)C(=O)SCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tricyclo[3.2.1.02,4]oct-6-ene,8-methylene-](/img/structure/B13792152.png)
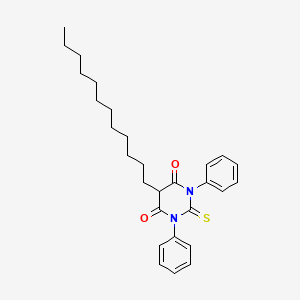

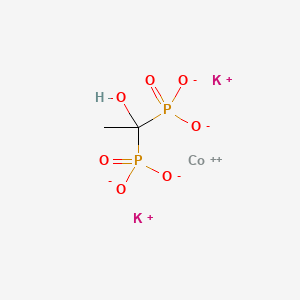
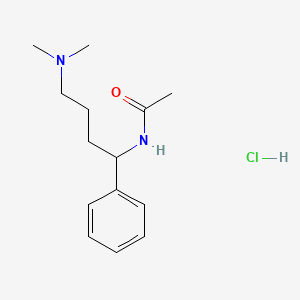
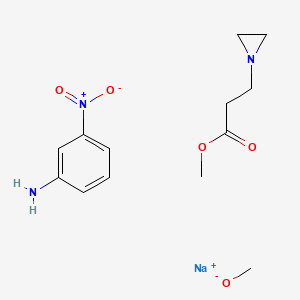
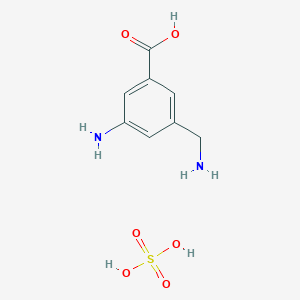
![(5S,6S)-5-Acetoxy-5,6-dihydro-4,6-dimethoxy-6-[(E)-2-phenylethenyl]-2H-pyran-2-one](/img/structure/B13792193.png)
